molecular formula C17H16N4O B2703977 2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline CAS No. 2415504-35-5

2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline

カタログ番号 B2703977
CAS番号: 2415504-35-5
分子量: 292.342
InChIキー: QZTXBHJNRKUTHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline, also known as MPQX, is a quinoxaline derivative that has been extensively studied for its potential therapeutic applications. MPQX exhibits a unique pharmacological profile, making it a promising candidate for the treatment of various diseases.

作用機序

2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype of glutamate receptors. It binds to the receptor and blocks the activity of glutamate, which is the primary excitatory neurotransmitter in the central nervous system.
Biochemical and Physiological Effects:
2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline has been shown to have several biochemical and physiological effects. It reduces the release of dopamine in the striatum, which is a key feature of Parkinson's disease. It also reduces the levels of glutamate in the prefrontal cortex, which is involved in the regulation of mood and cognition.

実験室実験の利点と制限

2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline has several advantages for use in lab experiments. It is highly selective for the NMDA receptor subtype and has a long half-life, making it suitable for in vivo studies. However, it has limitations in terms of its solubility and stability, which can affect its efficacy and bioavailability.

将来の方向性

There are several future directions for the study of 2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline. One area of research is the development of more potent and selective NMDA receptor antagonists based on the structure of 2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline. Another area of research is the investigation of the potential therapeutic applications of 2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline in other diseases, such as Alzheimer's disease and epilepsy. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline and its effects on neuronal function and behavior.
In conclusion, 2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline is a promising compound with potential therapeutic applications in various diseases. Its unique pharmacological profile and selective activity on the NMDA receptor subtype make it a valuable tool for studying neuronal function and behavior. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.

合成法

The synthesis of 2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline involves the reaction of 2-methyl-3-nitroquinoxaline with 3-aminopyridine-4-ol followed by reduction of the resulting nitro compound with palladium on carbon in the presence of hydrogen gas. The final product is obtained after purification by column chromatography.

科学的研究の応用

2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and depression. It has been shown to modulate the activity of glutamate receptors, which are involved in the regulation of neuronal excitability and synaptic plasticity.

特性

IUPAC Name

2-methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-12-17(20-16-5-3-2-4-15(16)19-12)21-10-14(11-21)22-13-6-8-18-9-7-13/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTXBHJNRKUTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CC(C3)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-[3-(pyridin-4-yloxy)azetidin-1-yl]quinoxaline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。